molecular formula C36H38N4O5 B3182881 H-Phe-Phe-Phe-Phe-OH CAS No. 2667-02-9

H-Phe-Phe-Phe-Phe-OH

Cat. No. B3182881
CAS RN: 2667-02-9
M. Wt: 606.7 g/mol
InChI Key: NJNPEPZWJBIJCK-YDPTYEFTSA-N
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Description

“H-Phe-Phe-Phe-Phe-OH” is a short peptide composed of four phenylalanine (Phe) amino acids . It has a self-assembled structure, which can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .


Synthesis Analysis

The synthesis of “H-Phe-Phe-Phe-Phe-OH” and similar structures has been a focus due to their unique morphological structure and potential applications in biomaterial chemistry, sensors, and bioelectronics . The self-assembly of free and protected diphenylalanine scaffolds has resulted in interesting tubular, vesicular, or fibrillar morphologies .


Molecular Structure Analysis

The molecular structure of “H-Phe-Phe-Phe-Phe-OH” is influenced by several factors including hydrophobic and hydrogen bonding properties. The self-sorting due to hydrogen bonding, van der Waals force, and π–π interactions, generates monodisperse nano-vesicles from these peptides .


Chemical Reactions Analysis

The chemical reactions of “H-Phe-Phe-Phe-Phe-OH” are primarily driven by its self-assembled structure. This structure can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .

Safety and Hazards

“H-Phe-Phe-Phe-Phe-OH” is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions of “H-Phe-Phe-Phe-Phe-OH” research are likely to focus on its potential applications in biomaterial chemistry, sensors, and bioelectronics. The unique morphological structure of this peptide and its self-assembled nanostructures offer promising opportunities for the development of next-generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPEPZWJBIJCK-YDPTYEFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Phe-Phe-Phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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